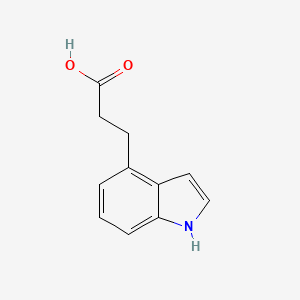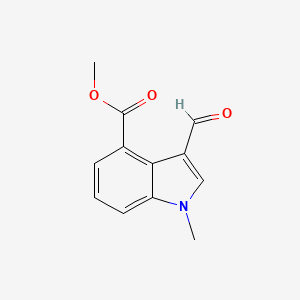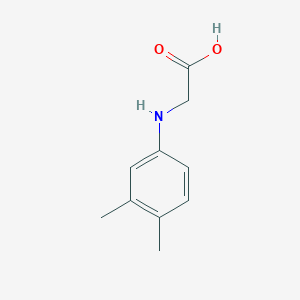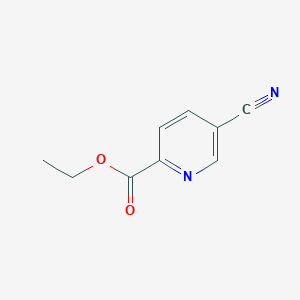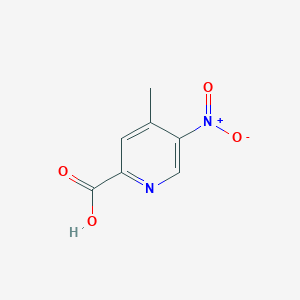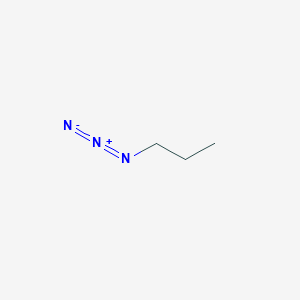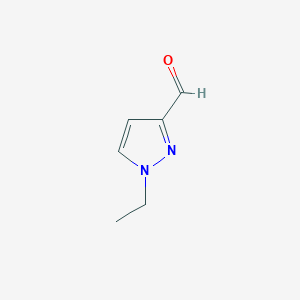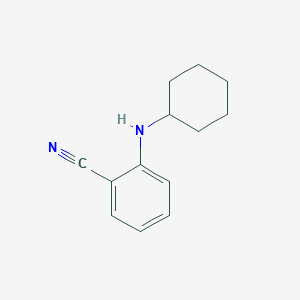
2-(Cyclohexylamino)benzonitrile
Descripción general
Descripción
2-(Cyclohexylamino)benzonitrile, also known as 2-CABN, is a heterocyclic organic compound with a chemical formula of C₁₁H₁₅N₃. It is a colorless, water-soluble liquid with a faint odor and a melting point of -11.5°C. 2-CABN is a versatile chemical that has a variety of uses, including in organic synthesis, chromatography, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Synthesis of Benzonitrile Derivatives
Palladium-Catalyzed Cyanation of Aryl Halides : A significant method for producing benzonitriles involves the palladium-catalyzed cyanation of aryl halides, utilizing potassium hexacyanoferrate(II) as a cyanide source. This approach is notable for its application to both activated and deactivated aryl and heteroaryl bromides and chlorides, yielding benzonitriles in good to excellent yields. The method benefits from using non-toxic, inexpensive cyanating agents and does not require costly phosphines, making it attractive for industrial applications (Schareina, Zapf, & Beller, 2004).
N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly : Another innovative synthesis technique involves an NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework, highlighting the synthetic versatility and importance of benzonitriles in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
Applications in Organic Synthesis and Catalysis
Ruthenium-Catalyzed Hydrogenation : A study explored the hydrogenation of benzonitrile into benzylamine using a ruthenium bis(dihydrogen) complex, uncovering key intermediates in the activation of benzonitrile. This research provides insights into catalytic processes under mild conditions, showcasing the potential of benzonitriles in developing new catalytic reactions (Reguillo et al., 2010).
Electrochemical Synthesis of Benzonitrile : A green, efficient electrochemical synthesis strategy for benzonitrile employs multi-metallic two-dimensional conductive metal-organic frameworks as anodic electrocatalysts. This method highlights the pursuit of more sustainable and controllable synthesis techniques for important organic intermediates, demonstrating benzonitriles' role in enhancing electrocatalytic performance for organic synthesis (Wang et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(cyclohexylamino)benzoic acid have been shown to interact with the serine/threonine-protein kinase chk1 in humans . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival .
Mode of Action
The exact mode of action of 2-(Cyclohexylamino)benzonitrile is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other nitrile compounds, it may be hypothesized that it undergoes enzymatic hydrolysis by nitrilases, yielding a carboxylic acid .
Biochemical Pathways
Nitrilases, which may interact with this compound, are known to play a role in the metabolism of nitriles and are important components of metabolic pathways .
Safety and Hazards
The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
2-(Cyclohexylamino)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . These interactions are crucial for the compound’s role in various metabolic pathways. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in its metabolic transformation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to alter gene expression profiles, influencing the transcription of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, inhibiting or activating their catalytic functions. For example, its interaction with nitrilases results in the hydrolysis of nitriles . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and nitrilases, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, as it interacts with different biomolecules within these compartments .
Propiedades
IUPAC Name |
2-(cyclohexylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPFRMXARKTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443714 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173316-37-5 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

